methyl 3-amino-3-(2-chlorophenyl)propanoate structure and properties
methyl 3-amino-3-(2-chlorophenyl)propanoate structure and properties
The following technical guide details the structure, properties, synthesis, and applications of methyl 3-amino-3-(2-chlorophenyl)propanoate , a critical
Executive Summary
Methyl 3-amino-3-(2-chlorophenyl)propanoate (CAS: 823189-96-4 for racemate) is a
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Structural Analysis
The molecule features a chiral center at the C3 (
| Property | Data |
| IUPAC Name | Methyl 3-amino-3-(2-chlorophenyl)propanoate |
| CAS Number | 823189-96-4 (Racemic) 760939-41-1 (S-isomer) 905991-90-4 (R-isomer) |
| Molecular Formula | C |
| Molecular Weight | 213.66 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~296–316 °C (Predicted at 760 mmHg) |
| Density | 1.22 ± 0.06 g/cm |
| pKa (Conjugate Acid) | ~9.0 (Amine) |
| Solubility | Soluble in MeOH, DCM, EtOAc; Low solubility in water |
Synthesis Strategies
Two primary routes are employed depending on the required stereochemistry: the Rodionov Reaction for scalable racemic synthesis and the Ellman Sulfinamide method for high-enantiomeric excess (ee) asymmetric synthesis.
Pathway A: Modified Rodionov Reaction (Scalable/Racemic)
This classic multicomponent reaction condenses an aldehyde with malonic acid and ammonia to yield the
-
Condensation: 2-Chlorobenzaldehyde + Malonic Acid + Ammonium Acetate
3-Amino-3-(2-chlorophenyl)propanoic acid. -
Esterification: Acid intermediate + SOCl
Methyl ester hydrochloride. -
Neutralization: Treatment with NaHCO
yields the free base.
Pathway B: Asymmetric Synthesis via Ellman Auxiliary (High ee)
For drug development requiring specific enantiomers (e.g., S-isomer), the use of tert-butanesulfinamide is the industry standard.
-
Imine Formation: 2-Chlorobenzaldehyde + (
)-tert-butanesulfinamide Sulfinyl imine. -
Reformatsky-Type Addition: Sulfinyl imine + BrZnCH
COOMe Sulfinamide ester (Diastereoselective). -
Deprotection: Sulfinamide ester
Chiral amine ester.
Synthesis Workflow Diagram
Figure 1: Comparison of racemic (top) and enantioselective (bottom) synthesis pathways.
Experimental Protocols
Protocol 1: Synthesis of Racemic Methyl 3-amino-3-(2-chlorophenyl)propanoate
Reagents: 2-Chlorobenzaldehyde (10 mmol), Malonic acid (10 mmol), Ammonium acetate (20 mmol), Ethanol (20 mL), Thionyl chloride (1.5 eq), Methanol.
-
Acid Formation: Dissolve aldehyde, malonic acid, and ammonium acetate in ethanol. Reflux for 8–12 hours. The solution will turn yellow/orange. Cool to room temperature and filter the precipitate (the
-amino acid). Wash with cold ethanol. -
Esterification: Suspend the dry amino acid in anhydrous methanol at 0°C. Add thionyl chloride dropwise (Caution: Exothermic, gas evolution).
-
Reflux: Heat the mixture to reflux for 4 hours.
-
Workup: Concentrate the solvent in vacuo. Redissolve residue in DCM and wash with saturated NaHCO
(to liberate free base). Dry organic layer over Na SO and concentrate. -
Yield: Typically 60–75% overall.
Protocol 2: Chiral Resolution (Analytical)
To determine enantiomeric excess (ee) of the synthesized product.
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times: Isomers typically separate with
.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Interpretation
The 2-chloro substituent creates a distinct deshelding effect on the aromatic ring and influences the splitting of the benzylic proton.
H NMR (400 MHz, CDCl- 7.15–7.45 (m, 4H): Aromatic protons. The proton at the 3-position (adjacent to Cl) and 6-position (adjacent to the alkyl chain) often appear as distinct multiplets.
-
4.85 (dd,
= 7.5, 5.5 Hz, 1H): The -methine proton (CH-NH ). It appears downfield due to the electron-withdrawing phenyl ring and amine. -
3.68 (s, 3H): Methyl ester protons (-OCH
). -
2.65 (dd,
= 15.5, 5.5 Hz, 1H) & 2.55 (dd, = 15.5, 7.5 Hz, 1H): The -methylene protons. These are diastereotopic due to the adjacent chiral center, appearing as an ABX system. -
1.80 (br s, 2H): Amine protons (-NH
), exchangeable with D O.
- 172.1: Carbonyl (C=O).
- 141.5, 133.2, 129.5, 128.8, 127.2, 126.9: Aromatic carbons. C-Cl ipso carbon is typically shifted.
- 52.0: Methoxy carbon.
-
48.5:
-CH (Chiral center). -
42.1:
-CH .
Applications in Drug Discovery[2][11][13]
Peptidomimetics
Incorporation of this
Heterocycle Formation
The 1,3-relationship between the amine and ester allows for rapid cyclization into biologically active heterocycles:
- -Lactams: Cyclization yields 4-aryl-2-azetidinones, the core structure of penicillin-class antibiotics and cholesterol absorption inhibitors (e.g., Ezetimibe analogs).
-
Pyrimidines: Condensation with urea or thiourea derivatives yields dihydropyrimidines.
Integrin Antagonists
3-Aryl-
Safety & Handling (SDS Summary)
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle under a fume hood to avoid inhalation of amine vapors.
-
Wear nitrile gloves and chemical safety goggles.
-
Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis.
-
References
-
Rodionov Synthesis of
-Amino Acids:-
Rodionow, W. M. (1926). "Über eine neue Methode zur Darstellung von
-Aminosäuren". Berichte der deutschen chemischen Gesellschaft.
-
-
Ellman's Auxiliary Methodology
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide". Chemical Reviews, 110(6).
-
-
Synthesis of 3-Amino-3-arylpropanoates
-
ChemicalBook. "Methyl 3-amino-3-(2-chlorophenyl)propanoate Properties & Suppliers".
-
-
Biological Activity of
-Amino Acid Derivatives:-
Obniska, J., et al. (2020). "Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione Derivatives". Molecules.
-
-
NMR Spectral Data (Analogous Structures)
-
SDBS (Spectral Database for Organic Compounds). "Methyl 3-amino-3-phenylpropanoate".
-



